N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a combination of benzothiazole, sulfonamide, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with 4-ethoxyaniline, the benzothiazole core can be synthesized through a cyclization reaction with carbon disulfide and an oxidizing agent.
Sulfonamide Formation:
Acetamide Linkage: The final step involves coupling the sulfonamide intermediate with pyridine-3-carboxaldehyde and acetic anhydride to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the benzothiazole ring.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine-substituted compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes where it acts as an inhibitor or receptors where it modulates activity. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a different position of the pyridine ring.
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(quinolin-3-ylmethyl)acetamide: Contains a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-4-27-15-8-5-9-16-18(15)21-19(28-16)23(12-14-7-6-10-20-11-14)17(24)13-22(2)29(3,25)26/h5-11H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBBYTOMZBKIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CN(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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